molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1346672-36-3

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B1442340
CAS No.: 1346672-36-3
M. Wt: 190.24 g/mol
InChI Key: XJWDCWHLFBJIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one” is a type of organic compound . It’s related to the compound tadalafil, a potent and highly selective PDE5 inhibitor .


Synthesis Analysis

The synthesis of related compounds involves the modification of the hydantoin ring in a lead compound . The replacement of the hydantoin by a piperazinedione ring led to a compound with similar PDE5 inhibitory potency . Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor with increased cellular potency .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a hexahydropyrazino ring and an indolone ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, solubility in various solvents, and acidity or basicity .

Scientific Research Applications

  • Synthesis Techniques : A new synthetic approach for 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones using intramolecular 1,4-addition of α,β-unsaturated esters has been developed. This method is characterized by its fast and regioselective reaction, yielding high results under simple conditions (Bandini et al., 2007).

  • Chemical Reactions and Applications : An efficient approach to biologically relevant 3,4-dihydropyrazino[1,2-a]indol-1(2H)ones and 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)ones was disclosed. This approach uses a domino Michael/intramolecular nucleophilic substitution pathway, demonstrating chemo and regio-selective processes (Palomba et al., 2018).

  • Microwave Assisted Synthesis : A new method for preparing enantiomerically pure 2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-diones was described, leveraging microwave irradiation supported on silica gel (Pandey et al., 2001).

  • NMR Spectroscopy Applications : The temperature-dependent 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles were analyzed, providing detailed resonance assignments and insights into the molecular structure (Katritzky et al., 2005).

  • Antimicrobial Activities : Novel 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one derivatives were synthesized and showed good antimicrobial activities against various bacterial species (Toche & Janrao, 2015).

  • Medicinal Chemistry : The iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides were explored, providing access to relatively underexplored indole-based core structure motifs in medicinal chemistry (Schönherr & Leighton, 2012).

  • Drug-like Compound Synthesis : An efficient method was developed to construct drug-like 2,3-dihydropyrazino[1,2-a]indole-1,4-diones from 1H-indole-2-carboxylic acids, ethyl pyruvate, isocyanides, and primary amines via a one-pot, two-step procedure (Tsirulnikov et al., 2009).

  • Serotonin Receptor Agonists : Research on 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists was conducted. Some analogs displayed significant selectivity against other 5-HT2 receptor subtypes (Röver et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .

Mode of Action

Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .

Biochemical Pathways

The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .

Pharmacokinetics

Similar compounds have shown profound and long-lasting effects in animal models .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a PDE5 inhibitor, as well as investigation of other possible biological activities . Additionally, modifications to its structure could be explored to enhance its potency or selectivity .

Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDCWHLFBJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C3N2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 104i (1.80 g, 7.63 mmol), sodium ethoxide (1.55 g, 22.8 mmol) and ethanol (50 mL). The mixture was stirred at 55° C. for 5 h. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromato-graphy to afford a 42% yield (605 mg) of 104j as a white solid: mp 207-209° C.; 1H NMR (500 MHz, DMSO-d6) δ7.41 (s, 1H), 6.36 (s, 1H), 3.84 (t, 2H, J=6.0 Hz), 3.42 (m, 2H), 2.51 (t, 2H, J=6.0 Hz), 2.42 (t, 2H, J=6.0 Hz), 1.76 (m, 2H), 1.65 (m, 2H); (APCI+) m/z 191.3 (M+H)
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 2
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 3
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 4
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 5
Reactant of Route 5
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 6
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.